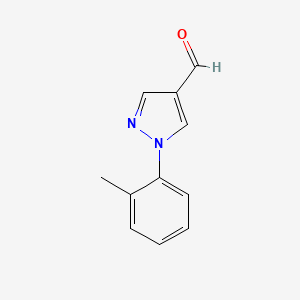

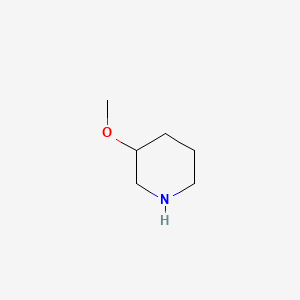

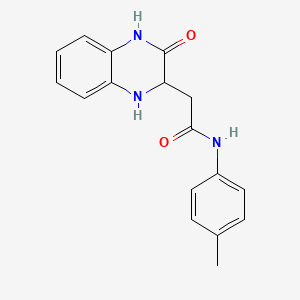

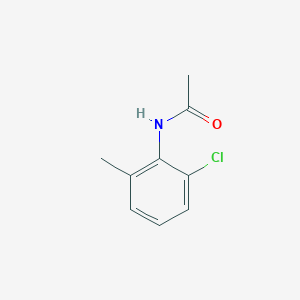

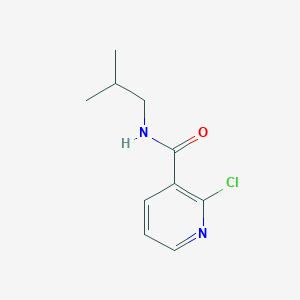

![molecular formula C8H12N2O2S B1351534 [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid CAS No. 436088-32-3](/img/structure/B1351534.png)

[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” is a chemical compound that falls under the category of pyrazole derivatives1. Pyrazole derivatives are known for their diverse pharmacological effects2.

Synthesis Analysis

The synthesis of pyrazole derivatives involves several strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions2. For instance, when compound 1-(2-hydroxy-5-fluoro-phenyl)-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-2-propen-1-one is heated with hydrazine in dioxane, it forms 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(5-fluoro-2-hydroxyphenyl)-4,5-dihydropyrazolines2.Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques3. For instance, the 1H NMR of a related compound showed peaks at 7.93–7.89 (m, 4H, Ar–H), 7.68 (d, J =16.4 Hz, 1H, C 1 –H), 6.97 (d, J =16.4 Hz, 1H, C 2 –H), 2.37 (s, 3H, CH 3)4.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are complex and can involve various reagents and conditions2. More specific information about the chemical reactions of “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” was not found in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the melting point of a related compound was found to be 93–96°C4. However, specific physical and chemical properties of “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Green One Pot Synthesis

A study by Al-Matar et al. (2010) detailed a green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. This method involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of a solvent, showcasing an environmentally friendly approach to synthesizing pyrazole derivatives including potentially those similar to [2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid. The study demonstrates the utility of pyrazole compounds in facilitating the synthesis of fused heterocyclic systems, which are of chemical and pharmacological importance (Al-Matar et al., 2010).

Antitumor Activity of Silver Complexes

Pellei et al. (2023) explored the antitumor properties of silver(I) complexes derived from bis(pyrazol-1-yl)acetic acid and its derivatives, highlighting the potential of pyrazole-based compounds in cancer treatment. Their findings suggest that these complexes exhibit significant in vitro antitumor activity, with particular efficacy against small-cell lung carcinoma (SCLC) cells. This study underscores the relevance of pyrazole derivatives in developing new chemotherapeutic agents (Pellei et al., 2023).

Corrosion Inhibition

Research on pyrazoline derivatives, such as those conducted by Lgaz et al. (2018), indicates the potential of these compounds as corrosion inhibitors for mild steel in acidic environments. This work demonstrates the utility of pyrazole derivatives in protecting industrial materials, offering insights into their applications beyond pharmaceuticals (Lgaz et al., 2018).

Antimicrobial Properties

A study by Reddy et al. (2013) on novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety found these compounds exhibit antimicrobial activity. This suggests the broader applicability of pyrazole derivatives in developing new antimicrobial agents, further expanding their scientific research applications (Reddy et al., 2013).

Novel Coordination Complexes and Antioxidant Activity

The work by Chkirate et al. (2019) on the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives revealed significant antioxidant activity. These findings highlight the potential of pyrazole derivatives in the synthesis of coordination complexes with promising biological activities (Chkirate et al., 2019).

Safety And Hazards

Pyrazole derivatives can have varying levels of toxicity. For instance, pyrazole is moderately toxic by ingestion and intraperitoneal routes5. However, specific safety and hazard information for “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” was not found in the search results.

Zukünftige Richtungen

Pyrazole derivatives are of considerable importance due to their wide range of uses2. They are present in various marketed pharmacological agents of different categories, establishing their importance in pharmaceutical and agricultural sectors, as well as in industry2. Therefore, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry2. However, specific future directions for “[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid” were not found in the search results.

Eigenschaften

IUPAC Name |

2-[2-(5-methylpyrazol-1-yl)ethylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-7-2-3-9-10(7)4-5-13-6-8(11)12/h2-3H,4-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTBKHKAUWOJPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B1351454.png)

![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)

![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)